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Compound of Interest

Compound Name: 4-Bromo-3-chloro-2-iodoaniline

Cat. No.: B1444071 Get Quote

Foreword: Navigating the Landscape of
Polysubstituted Anilines
In the intricate world of synthetic chemistry, particularly within pharmaceutical and

agrochemical research, the aniline scaffold remains a cornerstone. Its facile functionalization

and inherent biological relevance make it an invaluable starting point for the synthesis of

complex molecular architectures. This guide focuses on a uniquely substituted member of this

family: 4-Bromo-3-chloro-2-iodoaniline (CAS No. 1426566-90-6). This compound, bearing

three distinct halogen atoms at specific positions, presents a fascinating case study in

chemoselectivity and synthetic potential. For researchers, scientists, and drug development

professionals, understanding the nuanced properties of such a building block is paramount for

unlocking its utility.

This document moves beyond a simple recitation of data. It is structured to provide a holistic

understanding, grounded in fundamental chemical principles. Where experimental data for this

specific isomer is not publicly available, we will engage in predictive analysis based on

established chemical theory and data from closely related analogues. This approach is

designed to offer not just information, but actionable scientific insight.

Core Molecular Profile and Physicochemical
Properties
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4-Bromo-3-chloro-2-iodoaniline is a solid organic compound whose structure is defined by an

aniline core heavily substituted with electron-withdrawing halogen atoms. This substitution

pattern is key to its chemical behavior, influencing everything from its physical state to its

reactivity in complex synthetic transformations.

Structural and Physical Data
The fundamental properties of 4-Bromo-3-chloro-2-iodoaniline are summarized below. It is

critical to note that while basic molecular data is well-established, specific experimental

physical constants such as melting and boiling points are not widely reported in peer-reviewed

literature, a common reality for specialized, non-commodity chemical intermediates.

Property Data Source(s)

IUPAC Name 4-Bromo-3-chloro-2-iodoaniline -

CAS Number 1426566-90-6 [1]

Molecular Formula C₆H₄BrClIN [1]

Molecular Weight 332.36 g/mol [2]

Physical State Solid

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

Storage Conditions
2-8°C, Inert atmosphere,

Protect from light
[2]

Spectroscopic Characterization: An Expert's
Prediction
While verified spectra for 4-Bromo-3-chloro-2-iodoaniline are not publicly cataloged, its

structure allows for a robust prediction of the key features a researcher would expect to

observe upon its synthesis and purification. This predictive analysis is an essential tool for

structural verification in the absence of reference data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region would be of primary interest. The benzene ring has two

remaining protons. Due to the substitution pattern, these protons would appear as two

distinct signals, likely doublets, resulting from coupling to each other (meta-coupling, with a

small coupling constant, J ≈ 2-3 Hz). The proton at C5 (between the bromine and chlorine)

would likely be further downfield than the proton at C6. The -NH₂ protons would appear as a

broad singlet, the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR: The spectrum would display six distinct signals in the aromatic region (approx. 90-

150 ppm). The carbon atom bearing the iodine (C2) would be expected at the highest field

(lowest ppm value) among the halogenated carbons due to the "heavy atom effect." The

carbon attached to the amino group (C1) would be the most deshielded (highest ppm value).

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key vibrations. The most diagnostic would

be the N-H stretching bands of the primary amine, appearing as a pair of medium-intensity

peaks in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching would be observed just

above 3000 cm⁻¹. The C-X (C-I, C-Br, C-Cl) stretching vibrations would be found in the

fingerprint region, typically below 1100 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum would be highly characteristic due to the isotopic patterns of bromine (⁷⁹Br/

⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak (M⁺) would appear

as a cluster of peaks reflecting all possible isotopic combinations of Br and Cl, with the most

intense peaks corresponding to [C₆H₄⁷⁹Br³⁵ClIN]⁺ and [C₆H₄⁸¹Br³⁵ClIN]⁺.

Synthesis and Purification: A Conceptual Workflow
A validated, step-by-step synthesis protocol for 4-Bromo-3-chloro-2-iodoaniline is not readily

available in the surveyed literature. However, a plausible and logical synthetic route can be

designed based on well-established electrophilic aromatic substitution reactions on aniline

derivatives. The key challenge lies in controlling the regioselectivity of the three successive

halogenations.
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A logical starting material would be 4-bromo-3-chloroaniline. The amino group is a powerful

ortho-, para-directing group. In 4-bromo-3-chloroaniline, the positions ortho to the amine are C2

and C6. The C2 position is sterically hindered by the adjacent chlorine atom, making the C6

position more accessible for further substitution. However, direct iodination at the highly

activated C2 position is still feasible.

Proposed Synthetic Pathway: Electrophilic Iodination
The conceptual pathway involves the direct iodination of 4-bromo-3-chloroaniline at the C2

position. This position is activated by the amino group and is the only remaining unsubstituted

position ortho to it.

Conceptual Synthesis of 4-Bromo-3-chloro-2-iodoaniline

4-Bromo-3-chloroaniline
(Starting Material)

Electrophilic Aromatic Substitution
(Iodination at C2 position)

Iodinating Agent
(e.g., I₂, NIS, or ICl)

Reaction Vessel
(Solvent, e.g., Acetic Acid or CH₂Cl₂)

Crude Product Mixture

Purification
(Column Chromatography)

4-Bromo-3-chloro-2-iodoaniline
(Final Product)

Click to download full resolution via product page
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Caption: Conceptual workflow for the synthesis of 4-Bromo-3-chloro-2-iodoaniline.

Experimental Considerations (Hypothetical Protocol)
Dissolution: Dissolve 4-bromo-3-chloroaniline (1.0 eq) in a suitable solvent such as glacial

acetic acid or a chlorinated solvent.

Iodination: Add an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride

(ICl) (1.0-1.2 eq) to the solution, potentially with a catalytic amount of acid if required. The

reaction would likely proceed at or slightly above room temperature.

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Upon completion, quench the reaction with an aqueous solution of sodium

thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g.,

ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the crude product under reduced pressure and purify using silica

gel column chromatography, eluting with a non-polar/polar solvent gradient (e.g.,

hexanes/ethyl acetate).

This protocol is conceptual and would require laboratory optimization. It is based on general

procedures for the halogenation of anilines.

Chemical Reactivity and Synthetic Utility
The true value of 4-Bromo-3-chloro-2-iodoaniline lies in its potential for selective, sequential

chemical transformations, primarily palladium-catalyzed cross-coupling reactions. The different

carbon-halogen bonds exhibit distinct reactivities, allowing for controlled, stepwise elaboration

of the aromatic core.

The Hierarchy of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,

Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the

palladium(0) catalyst. The energy required to break the carbon-halogen (C-X) bond dictates the

reactivity, which follows a clear trend.[3]
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Reactivity Order: C-I > C-Br > C-Cl

This predictable hierarchy is the cornerstone of this molecule's utility. It allows a chemist to

selectively react the C-I bond while leaving the C-Br and C-Cl bonds intact, by using mild

reaction conditions. Subsequently, under more forcing conditions (e.g., different ligand, higher

temperature), the C-Br bond can be reacted, followed by the C-Cl bond under even more

vigorous conditions.[3]

Sequential Cross-Coupling Reactivity

4-Bromo-3-chloro-2-iodoaniline

C-I

C-Br

C-Cl

Mild Conditions
(e.g., Pd(PPh₃)₄, RT) Coupling at C2 Moderate Conditions

(e.g., Pd₂(dba)₃, Ligand, Heat) Coupling at C4 Forcing Conditions
(e.g., Bulky Ligand, High Heat) Coupling at C3

Click to download full resolution via product page

Caption: Hierarchy of reactivity for sequential cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals
While specific applications for this exact isomer are not documented, polyhalogenated anilines

are crucial intermediates in both the pharmaceutical and agrochemical industries.

Pharmaceuticals: They serve as scaffolds for building complex molecules. The halogens can

act as handles for introducing diverse functionalities or can be retained in the final active

pharmaceutical ingredient (API) to modulate properties like lipophilicity, metabolic stability,

and binding affinity.

Agrochemicals: The specific halogenation pattern is often key to the biological activity of

herbicides, fungicides, and pesticides. This molecule serves as a potential precursor to novel

crop protection agents.

Safety and Handling
Proper handling of 4-Bromo-3-chloro-2-iodoaniline is essential. While a comprehensive,

peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, data
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from suppliers and knowledge of related haloanilines provide a strong basis for safe handling

protocols.

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

Incompatibilities: Avoid contact with strong oxidizing agents.

Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon

oxides, nitrogen oxides, and hydrogen halides (HI, HBr, HCl).

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area

under an inert atmosphere.[2]

Conclusion and Future Outlook
4-Bromo-3-chloro-2-iodoaniline represents a highly functionalized and synthetically

promising chemical building block. Its most compelling feature is the differential reactivity of its

three halogen substituents, which opens the door to controlled, sequential cross-coupling

reactions. This enables the construction of complex, tri-substituted aromatic structures from a

single precursor, a highly desirable attribute in discovery chemistry.

However, the conspicuous lack of publicly available experimental data—from basic physical

properties to validated synthetic protocols—indicates that this is a specialized reagent likely

used in proprietary research rather than in broad academic applications. This data gap itself

represents an opportunity. The full characterization and exploration of this molecule's reactivity

could provide valuable insights and new tools for synthetic chemists. For professionals in drug

development and agrochemical research, 4-Bromo-3-chloro-2-iodoaniline should be viewed

as a high-potential, albeit under-documented, platform for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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